molecular formula C16H15BrOS B1343440 3'-Bromo-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-54-6

3'-Bromo-3-(2-thiomethylphenyl)propiophenone

Cat. No. B1343440
M. Wt: 335.3 g/mol
InChI Key: LZMXJNVJGITUDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

3’-Bromo-3-(2-thiomethylphenyl)propiophenone can be synthesized from propiophenone . Propiophenone can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene . It is also prepared commercially by ketonization of benzoic acid and propionic acid over calcium acetate and alumina at 450–550 °C .


Molecular Structure Analysis

The molecular formula of 3’-Bromo-3-(2-thiomethylphenyl)propiophenone is C16H15BrOS. Its molecular weight is 335.3 g/mol.


Chemical Reactions Analysis

3’-Bromo-3-(2-thiomethylphenyl)propiophenone was used in the synthesis of o-, m - and p - isomers of (±)-2- [3- (hydroxybenzoyl)phenyl] propanoic acid . It was also used in the synthesis of 2- (methylamino)-1- (3-bromophenyl)propan-1-one .


Physical And Chemical Properties Analysis

The density of 3’-Bromo-3-(2-thiomethylphenyl)propiophenone is 1.4g/cm3 . It has a boiling point of 461.4ºC at 760 mmHg . The melting point is not available .

Scientific Research Applications

Synthesis of Carbofunctional α,β-Unsaturated Sulfides

3-Bromo-2-phenyl-1-indenone, a compound related to 3'-Bromo-3-(2-thiomethylphenyl)propiophenone, has been used in synthesizing carbofunctional α,β-unsaturated sulfides. This synthesis involves the reaction with enaminothioketones, yielding corresponding oxoimmoniosulfides (Timokhina et al., 2001).

Photooxygenation of 2-Thiofuran Derivatives

3-Bromo-2-thio and 3-bromo-2,5-bis-(thio) furan derivatives, similar in structure to the compound , have been synthesized and converted into O,S-dimethyl and O-methyl-S-phenyl thiomaleates via methylene blue sensitized photooxygenation (Arroyo et al., 2002).

Study of Bromophenol Derivatives in Marine Algae

Research on bromophenol derivatives, which are structurally related to 3'-Bromo-3-(2-thiomethylphenyl)propiophenone, has been conducted. These compounds, isolated from the red alga Rhodomela confervoides, were found to be inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).

Asymmetric Synthesis of 3-Hydroxy-3-phenylvaleric Acid

The compound has been used in the asymmetric synthesis of S-(+)-3-hydroxy-3-phenylvaleric acid, a process involving the condensation of propiophenone with specific acetates (Mitsui & Kudo, 1967).

Polymerization for Polythiophenes

In polymer science, derivatives similar to 3'-Bromo-3-(2-thiomethylphenyl)propiophenone have been used in the polymerization process to create polythiophenes with specific properties. This involves carbon-carbon bond-forming polymerization of bromophenyl-thiophene derivatives (Xie & Lahti, 1999).

properties

IUPAC Name

1-(3-bromophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrOS/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMXJNVJGITUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644319
Record name 1-(3-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-3-(2-thiomethylphenyl)propiophenone

CAS RN

898754-54-6
Record name 1-(3-Bromophenyl)-3-[2-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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